4-(1-isopropyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that contains both a pyrazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-isopropyl-1H-pyrazole with piperidine under specific conditions. The reaction may require a catalyst and is often carried out in an organic solvent such as dichloromethane or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1-isopropyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-isopropyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrazole ring may play a crucial role in binding to these targets, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester
- tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is unique due to its combination of a pyrazole and a piperidine ring, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-(1-propan-2-ylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-9(2)14-8-11(7-13-14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3 |
InChI Key |
DXFOVNSUGXZOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2CCNCC2 |
Origin of Product |
United States |
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